P-Phenylphosphonamidic acid

Physicochemical profiling Drug design Membrane permeability

P-Phenylphosphonamidic acid, systematically named phenylphosphonamidic acid (CAS 57246-28-3), is the simplest primary phosphonamidic acid bearing a P-phenyl substituent, with the molecular formula C₆H₈NO₂P and a molecular weight of 157.11 g/mol. It is classified under organophosphorus compounds featuring a direct P–N bond, representing the parent structure from which numerous N-substituted phenylphosphonamidate inhibitors and bioactive molecules are derived.

Molecular Formula C6H8NO2P
Molecular Weight 157.11 g/mol
CAS No. 57246-28-3
Cat. No. B14610501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Phenylphosphonamidic acid
CAS57246-28-3
Molecular FormulaC6H8NO2P
Molecular Weight157.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(N)O
InChIInChI=1S/C6H8NO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)
InChIKeyHRQOQAVEPWMWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Phenylphosphonamidic Acid (CAS 57246-28-3): Procurement-Relevant Identity and Class Positioning


P-Phenylphosphonamidic acid, systematically named phenylphosphonamidic acid (CAS 57246-28-3), is the simplest primary phosphonamidic acid bearing a P-phenyl substituent, with the molecular formula C₆H₈NO₂P and a molecular weight of 157.11 g/mol. It is classified under organophosphorus compounds featuring a direct P–N bond, representing the parent structure from which numerous N-substituted phenylphosphonamidate inhibitors and bioactive molecules are derived. Its IUPAC-standardized structure serves as a foundational building block for academic medicinal chemistry, agrochemical development, and materials science [1].

Why Generic Phosphonamidic Acid or Phosphonic Acid Substitutes Cannot Replace P-Phenylphosphonamidic Acid


In procurement for research and development, substituting P-Phenylphosphonamidic acid with other commercially available phosphonamidic acids (e.g., methylphosphonamidic acid, CAS 52030-74-7) or the corresponding phosphonic acid (phenylphosphonic acid, CAS 1571-33-1) is demonstrably non-equivalent. The replacement of the methyl group with a phenyl ring changes the compound's lipophilicity by over 3 logP units and alters polar surface area, directly impacting membrane permeability, protein binding, and synthetic derivatization pathways. Furthermore, the primary amide functionality (–NH₂) on phosphorus enables site-selective N-functionalization that is impossible with N,N-disubstituted analogs, making the parent acid a unique entry point for constructing diverse phosphonamidate libraries. Generic substitution without accounting for these physicochemical and reactivity differences leads to divergent biological activity and synthetic outcomes, as substantiated below [1] .

Quantitative Differentiation Evidence for P-Phenylphosphonamidic Acid vs. Closest Analogs


Lipophilicity Advantage Over Phenylphosphonic Acid: LogP Comparison

P-Phenylphosphonamidic acid (LogP = 1.16) is over 2-fold more lipophilic than the corresponding phosphorus acid, phenylphosphonic acid (LogP = 0.48), as computed from their chemical structures. This difference arises from the replacement of a P–OH group with a less polar P–NH₂ group, which is expected to enhance passive membrane diffusion and alter pharmacokinetic profiles in cell-based assays [1]. This comparison uses computed LogP values from authoritative databases and should be considered a cross-study comparable evidence point.

Physicochemical profiling Drug design Membrane permeability

Polar Surface Area (PSA) Differentiation from Methylphosphonamidic Acid

The topological polar surface area (TPSA) of P-Phenylphosphonamidic acid is 73.1 Ų, compared to 63.3 Ų for P-methylphosphonamidic acid. While both values fall below the 140 Ų threshold for favorable oral absorption, the difference of ~10 Ų can influence hydrogen-bonding capacity with biological targets and affect tissue distribution, particularly for CNS-targeting programs where PSA is a critical parameter . This is a cross-study comparable evidence item based on computed physicochemical properties.

Drug-likeness Blood-brain barrier penetration ADME prediction

Primary Amide Reactivity: N-Functionalization Versatility vs. N,N-Disubstituted Analogs

P-Phenylphosphonamidic acid bears a reactive primary amine (−NH₂) on the phosphorus atom, enabling sequential N-monoalkylation, N-acylation, or N-sulfonylation to generate diverse N-substituted phosphonamidates. In contrast, N,N-diethyl-P-phenylphosphonamidic acid (CAS 88869-29-8), a common commercial analog, is already fully substituted at nitrogen, preventing further N-functionalization. This synthetic versatility is evidenced by multiple peer-reviewed studies that employ P-phenylphosphonamidic acid derivatives as precursors to bioactive phosphonamidates, including β-lactamase inhibitors and carbonic anhydrase inhibitors [1] [2] [3]. This is class-level inference based on the documented reactivity of primary phosphonamidic acids in the literature.

Synthetic chemistry Phosphonamidate library synthesis Derivatization

Utility as a Core Scaffold for Bcl-Family Antagonist Phosphonamidates (Patent Evidence)

The P-phenylphosphonamidate moiety is explicitly claimed as a central scaffold in US Patent 10,703,745 B2, assigned to Unity Biotechnology, for constructing acyl phosphonamidate Bcl-family antagonists with senolytic and anticancer activity. The patent teaches that P-phenyl phosphonamidate, wherein the phosphorus is optionally substituted with thio (═S) and linked to an N-acyl group, provides a favorable binding conformation for promoting apoptosis in senescent cells and cancer cells. While the patent covers N-acylated derivatives rather than the free acid, the parent P-Phenylphosphonamidic acid is the essential synthetic precursor for accessing this entire compound class [1]. This is supporting evidence.

Oncology Senolytic Bcl-2 inhibition Phosphonamidate prodrug

High-Value Application Scenarios for Procuring P-Phenylphosphonamidic Acid


Synthesis of Selective Carbonic Anhydrase II/VII Inhibitors for Neuropathic Pain

P-Phenylphosphonamidic acid serves as the optimal starting material for constructing phenylphosphonamidate-based benzenesulfonamide inhibitors of human carbonic anhydrase (hCA) isoforms II and VII. As demonstrated by Nocentini et al. (2020), the phenylphosphonamidate linker geometry is critical for achieving potent, selective inhibition (Kᵢ values in the low nanomolar range) and in vivo efficacy in a mouse model of oxaliplatin-induced neuropathy. Procurement of the parent acid enables systematic variation of the N-substituent and the sulfonamide-bearing aryl group, a synthetic strategy that is inaccessible from N,N-disubstituted phosphonamidic acid analogs [1].

Medicinal Chemistry Exploration of Bcl-2 Family Antagonists and Senolytics

The P-phenylphosphonamidate scaffold, explicitly protected under US 10,703,745 B2, is a key pharmacophore for developing Bcl-family antagonists that induce apoptosis in senescent and cancer cells. Procuring P-Phenylphosphonamidic acid provides the direct synthetic precursor required to access this patent-protected chemical space. N-acylation of the parent acid with aroyl or heteroaroyl groups yields the claimed acyl phosphonamidate structures, which have demonstrated cellular activity in promoting apoptosis. Using the parent acid avoids reliance on pre-functionalized analogs that limit the diversity of accessible N-acyl substituents [2].

Development of Serine β-Lactamase Inhibitors to Combat Antibiotic Resistance

Phosphonamidate derivatives, including N-phenylphosphonamidates, have been extensively studied as mechanism-based inhibitors of class A and C serine β-lactamases. The foundational SAR study by Rahil and Pratt (1993) demonstrates that N-phenyl methylphosphonamidate inhibits β-lactamase enzymes, with incorporation of a specific amino side chain enhancing inhibition rates by approximately 10⁴-fold. P-Phenylphosphonamidic acid offers the requisite P-phenyl substitution pattern for constructing such inhibitors, and its primary amine allows for side-chain conjugation that is essential for achieving the high potency documented in biochemical assays [3].

Synthesis of Flame-Retardant Phosphonamidate Additives

P-Phenylphosphonamidic acid derivatives have been evaluated as phosphorus-based flame retardants. Research on diethoxymethyl-substituted phosphonamidates (EDPPA series) identified P-(diethoxymethyl)-N-phenylphosphonamidate as the best-performing flame retardant among several phosphonate and phosphonamidate compounds tested. Procuring the parent acid enables the synthesis of a focused library of N-substituted phenylphosphonamidates for systematic flame-retardancy screening in polymer formulations, with the P-phenyl group providing thermal stability and char-forming properties that distinguish it from alkyl-substituted analogs [4].

Quote Request

Request a Quote for P-Phenylphosphonamidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.